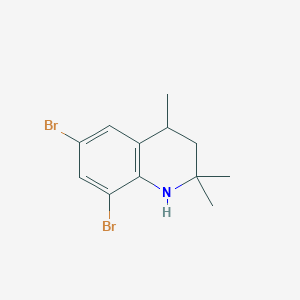

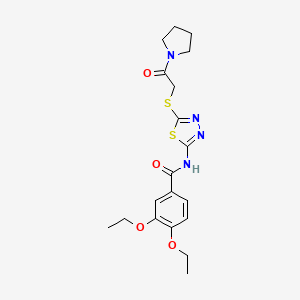

![molecular formula C17H15ClN2O3 B2724154 1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea CAS No. 2034491-98-8](/img/structure/B2724154.png)

1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Urea compounds are widely used in various fields, including medicine, agriculture, and chemical industries . They are characterized by the presence of a carbonyl group attached to two amine groups. The specific compound you mentioned seems to be a complex urea derivative with a bifuran and a chlorobenzyl group.

Synthesis Analysis

The synthesis of complex urea compounds often involves the reaction of an isocyanate with an amine . In the case of your compound, it would likely involve the reaction of an appropriate isocyanate with a bifuran-5-ylmethylamine and a 4-chlorobenzylamine.Molecular Structure Analysis

The molecular structure of urea derivatives can be analyzed using various spectroscopic techniques . The presence of the bifuran and chlorobenzyl groups would likely introduce additional peaks in the NMR and IR spectra.Chemical Reactions Analysis

Urea and its derivatives can undergo a variety of chemical reactions . These include reactions with acids and bases, thermal decomposition, and reactions with various electrophiles and nucleophiles.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . These properties include melting point, boiling point, solubility in various solvents, and reactivity with various chemical reagents.Aplicaciones Científicas De Investigación

Synthesis and Bioactivity

- Synthesis and Pathogen Susceptibility : 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea was synthesized and found to be effective against various pathogens, except Bacillus subtilis. This compound, due to its broad spectrum of activity, is suggested for potential medicinal applications and novel drug development (Donlawson et al., 2020).

Interaction with Biological Systems

- Anion Interaction : A study on 1,3-bis(4-nitrophenyl)urea showed its interaction with various oxoanions, forming stable complexes. This compound forms a strong hydrogen-bonding interaction with fluoride ions, inducing urea deprotonation (Boiocchi et al., 2004).

- Antitumor Activity : N-aryl-N'-pyrimidin-4-yl ureas have been optimized to inhibit fibroblast growth factor receptor tyrosine kinases, showing significant antitumor activity in bladder cancer models. This indicates their potential use as anticancer agents (Guagnano et al., 2011).

Chemical Properties and Applications

- Unfolding of Heterocyclic Ureas : Heterocyclic ureas demonstrate unfolding at high concentrations to form multiply hydrogen-bonded complexes. These findings are significant for understanding the self-assembly and transition processes in peptides (Corbin et al., 2001).

- Antiproliferative Effects in Cancer : Diaryl ureas, such as 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, were found to have significant antiproliferative effects on various cancer cell lines. They show potential as BRAF inhibitors in cancer research (Feng et al., 2020).

Insecticide and Pesticide Research

- Inhibition of Chitin Synthesis : Certain 1-(2,6-disubstituted benzoyl)-3-phenylurea insecticides inhibit chitin synthesis in the cuticle of larvae, demonstrating a unique insecticidal effect (Deul et al., 1978).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3/c18-13-5-3-12(4-6-13)10-19-17(21)20-11-14-7-8-16(23-14)15-2-1-9-22-15/h1-9H,10-11H2,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPNAYFRYNMKRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(O2)CNC(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

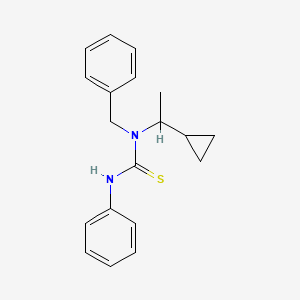

![3-[[Benzyl(methyl)amino]methyl]aniline](/img/structure/B2724074.png)

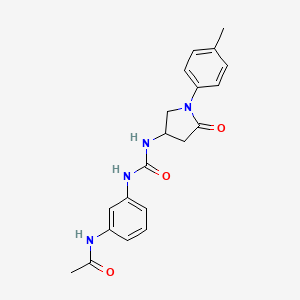

![Methyl 3-[1-(4-benzylpiperazin-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B2724076.png)

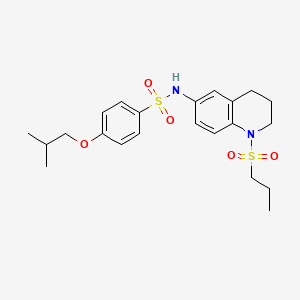

![N-(2-carbamoylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2724077.png)

![Methyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate](/img/structure/B2724079.png)

![N-(2-furylmethyl)-4-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)benzamide](/img/structure/B2724081.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide](/img/structure/B2724082.png)

![3-(Tert-butyl)-1-[(2-chlorophenyl)methyl]-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2724091.png)

![1,3-dimethyl-5-((4-methylbenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2724093.png)